Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate
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Overview
Description
Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with 4-chloropyrimidine-5-carbaldehyde under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, where the chlorine atom on the pyrazolo[3,4-d]pyrimidine core is replaced by a morpholine ring.
Attachment of the Heptanoate Chain: The final step involves esterification reactions to attach the ethyl heptanoate chain to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyr
Properties
Molecular Formula |
C18H26ClN5O3 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
ethyl 7-(6-chloro-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)heptanoate |
InChI |
InChI=1S/C18H26ClN5O3/c1-2-27-15(25)7-5-3-4-6-8-24-17-14(13-20-24)16(21-18(19)22-17)23-9-11-26-12-10-23/h13H,2-12H2,1H3 |
InChI Key |
RXAOYSBCQATRTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCN1C2=C(C=N1)C(=NC(=N2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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